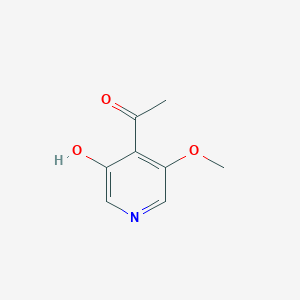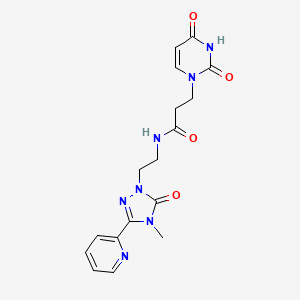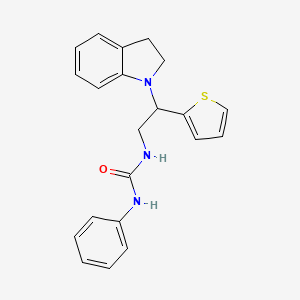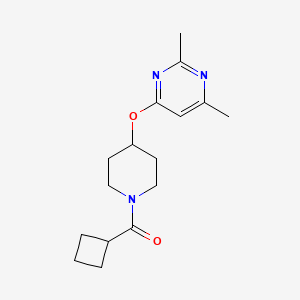![molecular formula C13H18FNO B2961806 N-[(3-Fluoro-2-methylphenyl)methyl]-1-(oxolan-3-yl)methanamine CAS No. 2460749-54-4](/img/structure/B2961806.png)
N-[(3-Fluoro-2-methylphenyl)methyl]-1-(oxolan-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(3-Fluoro-2-methylphenyl)methyl]-1-(oxolan-3-yl)methanamine” is a chemical compound with the CAS Number: 2460749-54-4 . It has a molecular weight of 223.29 and its IUPAC name is N-(3-fluoro-2-methylbenzyl)-1-(tetrahydrofuran-3-yl)methanamine . The compound is intended for research use only.
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C13H18FNO/c1-10-12(3-2-4-13(10)14)8-15-7-11-5-6-16-9-11/h2-4,11,15H,5-9H2,1H3 . This code represents the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Drug Development
N-[(3-Fluoro-2-methylphenyl)methyl]-1-(oxolan-3-yl)methanamine, due to its unique chemical structure, plays a significant role in the synthesis of various pharmacologically active compounds. For instance, compounds similar in structure have been developed as neurokinin-1 receptor antagonists, showcasing their potential in treating emesis and depression due to their high affinity and solubility in water, making them suitable for both intravenous and oral administration (Harrison et al., 2001). Similarly, derivatives have been identified as potent and selective Met kinase inhibitors, demonstrating complete tumor stasis in pre-clinical models, which underscores their significance in cancer therapy (Schroeder et al., 2009).
Environmental Impact and Detection
The environmental persistence and detection of similar compounds are critical for assessing their impact on ecosystems. For example, studies on the herbicides dimethenamid and flufenacet, which share structural similarities, have led to the development of methods for their detection in natural water, highlighting the need for monitoring chemical pollutants (Zimmerman et al., 2002).
Biological and Pharmaceutical Research
In biological and pharmaceutical research, analogs of this compound have been utilized to explore therapeutic potentials and mechanisms of action in various diseases. The synthesis and characterization of compounds for the treatment of Alzheimer's disease, with properties such as acetylcholinesterase and monoamine oxidase inhibitory activities, demonstrate the broader application of these chemical frameworks in developing treatments for neurodegenerative diseases (Kumar et al., 2013).
Analytical Techniques and Characterization
The development of analytical techniques for characterizing compounds and their metabolites is another significant application area. For example, the synthesis and characterization of a novel 1,3-Dithiolane Compound show the ongoing efforts in understanding and utilizing these compounds' chemical properties for various applications (Zhai Zhi-we, 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(3-fluoro-2-methylphenyl)methyl]-1-(oxolan-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-10-12(3-2-4-13(10)14)8-15-7-11-5-6-16-9-11/h2-4,11,15H,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTQUCHERWFUTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)CNCC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


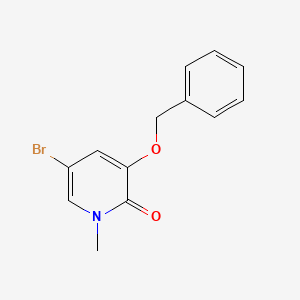
![Ethyl 4-(3-{[4-(morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2961725.png)

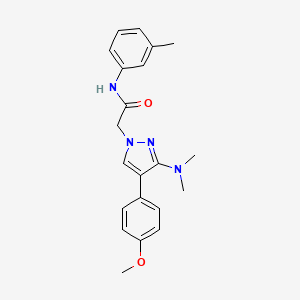

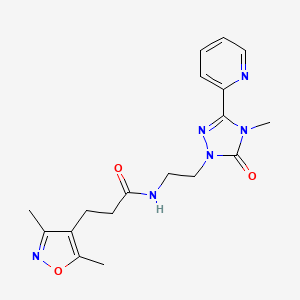
![2-[(8-methyl-3,4-dihydro-2H-1-benzopyran-3-yl)amino]pyrimidine-5-carbaldehyde](/img/structure/B2961733.png)
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2961737.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B2961738.png)
